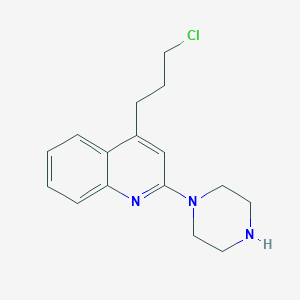

2-(4-(3-Chloropropyl)piperazinyl)quinoline

Descripción

Propiedades

IUPAC Name |

4-(3-chloropropyl)-2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3/c17-7-3-4-13-12-16(20-10-8-18-9-11-20)19-15-6-2-1-5-14(13)15/h1-2,5-6,12,18H,3-4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTXJSCORTYVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911948 | |

| Record name | 4-(3-Chloropropyl)-2-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111035-53-1 | |

| Record name | 2-(4-(3-Chloropropyl)piperazinyl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111035531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Chloropropyl)-2-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 3 Chloropropyl Piperazinyl Quinoline and Its Derivatives

Conventional Synthesis Routes

Conventional methods for synthesizing 2-(4-(3-Chloropropyl)piperazinyl)quinoline and its analogs typically involve multi-step strategies. These routes are characterized by the sequential construction of the molecule, often starting from basic chemical building blocks.

Multi-Step Synthetic Strategies and Reaction Pathways

The synthesis of the target compound and its derivatives often begins with the construction of the quinoline (B57606) core, followed by the attachment of the piperazine (B1678402) side chain. A common approach involves the reaction of a 2-chloroquinoline (B121035) derivative with a piperazine derivative. nih.goveurekaselect.com

One illustrative pathway starts with the synthesis of 2-chloroquinoline-3-carbaldehyde (B1585622). nih.goveurekaselect.com This intermediate can be prepared through methods like the Vilsmeier-Haack reaction. eurekaselect.comresearchgate.net The 2-chloroquinoline-3-carbaldehyde then serves as a key precursor for introducing the piperazine moiety.

Another strategy involves the reaction of an aniline (B41778) with diethyl ethoxymethylenemalonate, which through a series of reactions, leads to a 4-hydroxyquinoline (B1666331). nih.gov This can then be further modified. Classical named reactions for quinoline synthesis include the Skraup, Doebner-von Miller, and Combes syntheses, though these often require harsh conditions. researchgate.netresearchgate.net

The piperazine part of the molecule, specifically 1-(3-chloropropyl)piperazine (B3346528), can be synthesized separately and then coupled with the quinoline core. The synthesis of this piperazine derivative can be achieved by reacting a suitable piperazine with 1-bromo-3-chloropropane. google.comgoogle.com

The final key step is the nucleophilic substitution reaction between the 2-chloroquinoline and the piperazine derivative, often in the presence of a base and a suitable solvent, to yield the desired 2-(piperazinyl)quinoline scaffold. nih.govcore.ac.uk The attachment of the 3-chloropropyl group to the piperazine nitrogen can be done before or after the coupling with the quinoline ring.

A general representation of a multi-step synthesis is outlined below:

Step 1: Synthesis of a substituted 2-chloroquinoline.

Step 2: Synthesis of 1-(3-chloropropyl)piperazine or a protected version.

Step 3: Coupling of the two intermediates via nucleophilic aromatic substitution.

Key Intermediate Compounds and Transformation Steps

Key Intermediates:

| Intermediate Compound | Role in Synthesis |

| 2-Chloroquinoline | A common precursor that allows for the introduction of the piperazine moiety at the 2-position of the quinoline ring through nucleophilic substitution. wikipedia.org |

| 2-Chloroquinoline-3-carbaldehyde | A versatile intermediate that can be used to build more complex quinoline derivatives. nih.goveurekaselect.comresearchgate.net |

| 1-(3-Chloropropyl)piperazine | The side-chain precursor that is coupled with the quinoline core. google.comgoogle.com |

| N-Boc-piperazine | A protected form of piperazine used to control reactivity during the synthesis. The Boc (tert-butyloxycarbonyl) group can be removed at a later stage. core.ac.uk |

| Aniline and its derivatives | Starting materials for the construction of the quinoline ring system through various cyclization reactions. nih.govnih.gov |

Key Transformation Steps:

Vilsmeier-Haack Reaction: Used for the formylation of activated aromatic compounds, this reaction is a key step in producing 2-chloroquinoline-3-carbaldehydes from acetanilides. nih.goveurekaselect.com

Nucleophilic Aromatic Substitution (SNAr): This is the core reaction for coupling the piperazine moiety to the quinoline ring, where the piperazine nitrogen acts as a nucleophile attacking the electron-deficient carbon bearing the chlorine atom on the quinoline ring. core.ac.uk

N-Alkylation: The attachment of the 3-chloropropyl group to the piperazine nitrogen is a standard N-alkylation reaction, typically carried out using an alkyl halide (e.g., 1-bromo-3-chloropropane) and a base. google.comgoogle.com

Protection and Deprotection: Protecting groups, such as the Boc group on piperazine, are often employed to prevent unwanted side reactions. The removal of these groups at the appropriate stage is a critical transformation. core.ac.uk

Advanced Synthetic Approaches

In recent years, the development of more efficient and environmentally friendly synthetic methods has been a major focus in chemical research. This has led to advanced approaches for the synthesis of quinoline-piperazine derivatives.

Green Chemistry Principles in Quinoline-Piperazine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov In the context of quinoline-piperazine synthesis, this has manifested in several ways:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol, or even performing reactions under solvent-free conditions. researchgate.netnih.gov

Catalysis: The use of catalysts, including nanocatalysts and reusable solid acid catalysts, can lead to higher efficiency, milder reaction conditions, and reduced waste. nih.govacs.org For instance, sulphamic acid has been used as an efficient and recyclable catalyst in the synthesis of related compounds.

Energy Efficiency: Microwave and ultrasound irradiation have been employed to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating methods. researchgate.netmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multi-component reactions are a prime example of this principle. nih.govrsc.org

Molecular Hybridization as a Design Strategy for Analogs

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single hybrid molecule. core.ac.uknih.gov This approach is used to design analogs of this compound with potentially improved or novel biological activities. nih.govnih.gov

The quinoline-piperazine scaffold is a common platform for molecular hybridization. nih.govrsc.org The core idea is that the resulting hybrid molecule may exhibit a broader spectrum of activity, enhanced potency, or a better side-effect profile compared to the individual parent molecules. researchgate.net

Examples of Molecular Hybridization:

Combining with other heterocyclic systems: The quinoline-piperazine core can be linked to other heterocyclic rings known for their biological activities, such as thiazoles or coumarins. nih.govnih.gov

Introducing diverse functional groups: By modifying the quinoline ring, the piperazine moiety, or by attaching different substituents to the side chain, a wide array of analogs can be generated. core.ac.uknih.gov

This strategy has been successfully used to develop new compounds with a range of potential therapeutic applications. nih.govnih.gov The design of these hybrid molecules is often guided by computational studies, such as molecular docking, to predict their interaction with biological targets. researchgate.net

Structure Activity Relationship Sar Investigations of 2 4 3 Chloropropyl Piperazinyl Quinoline Analogs

Structural Requirements of the Quinoline (B57606) Moiety for Biological Activity

The quinoline ring system is a crucial component for the biological activity of these analogs. Its ability to participate in π-π stacking interactions is a key feature in its binding to biological targets. researchgate.net Functionalization of the quinoline ring is a transformative strategy that can significantly enhance the pharmacological profile of its derivatives. rsc.org

The type and position of substituents on the quinoline core profoundly influence the biological activity of the analogs. The derivatization of the quinoline ring at various positions can lead to novel compounds with a wide range of medicinal properties. biointerfaceresearch.com

Research has shown that substitutions at the C-2, C-4, and C-8 positions are particularly significant for developing anticancer agents. biointerfaceresearch.com For instance, in a series of 2-arylquinoline derivatives, compounds with greater lipophilicity, achieved through aromatic substitution at the C-2 position, demonstrated better cytotoxic effects against HeLa and PC3 cancer cell lines compared to their partially saturated tetrahydroquinoline (THQ) counterparts. rsc.org The introduction of heteroaryl groups at the C-2 position can further increase lipophilicity and DNA binding properties, which are often required for enhanced anticancer activity. biointerfaceresearch.com

Substitutions on the benzenoid part of the quinoline ring are also critical. In a study of quinoline-piperazine hybrids designed as antituberculosis agents, the presence of active fluoro and methoxy (B1213986) groups at the C-6 position was explored for improved biological activity. nih.gov Another study on 4-aminoquinolines revealed that electron-withdrawing groups at the C-7 position, such as a chloro group, are beneficial for activity. researchgate.net In fact, for a series of 4-aminoquinoline (B48711) antiplasmodials, electron-withdrawing substituents at the C-7 position were shown to lower the pKa of both the quinoline nitrogen and the side chain's tertiary amino nitrogen, which correlated with biological activity.

The table below summarizes the effects of various substituents on the quinoline core from different studies.

| Quinoline Position | Substituent | Effect on Biological Activity | Compound Series Context |

| C-2 | Aryl groups | Increased lipophilicity and cytotoxicity against cancer cells. rsc.org | 2-Arylquinolines |

| C-6 | Fluoro (F), Methoxy (OCH₃) | Investigated for improved antibacterial and antituberculosis activity. nih.gov | 2-Piperazinylquinolines |

| C-7 | Chloro (Cl) | Improved antiproliferative activity on breast cancer cells. researchgate.net | 4-Piperazinylquinolines |

| C-7 | Electron-withdrawing groups | Lowered pKa; correlated with antiplasmodial activity. | 4-Aminoquinolines |

The position of the nitrogen atom within the bicyclic aromatic system defines the core as a quinoline (1-azanaphthalene) or an isoquinoline (B145761) (2-azanaphthalene), among other isomers. This seemingly subtle change can have significant consequences for the molecule's steric and electronic properties, and thus its biological activity. The ring system of cinnoline (B1195905) (benzo[c]pyridazine), for example, is considered an isosteric relative of quinoline and isoquinoline. mdpi.com Many compounds have been designed as analogs of quinoline or isoquinoline derivatives, suggesting that the spatial arrangement of the nitrogen is key to receptor interaction. mdpi.com For instance, the antibacterial agent cinoxacin (B1669063) is a cinnoline analog of quinoline-based antibacterials. mdpi.com

In one study, an isoquinoline-substituted analog demonstrated moderate inhibitory potency, highlighting that alternative nitrogen placements within the heterocyclic system can still yield active compounds. nih.gov This principle of isosteric replacement is a fundamental strategy in medicinal chemistry to modulate activity, selectivity, and pharmacokinetic properties. While direct SAR studies comparing identical side-chain substitutions on quinoline versus isoquinoline cores are specific to each target, the position of the nitrogen atom fundamentally alters the hydrogen bonding capacity and electronic distribution of the ring, thereby influencing its interaction with biological targets.

Modulatory Role of the Piperazine (B1678402) Ring

The piperazine ring is a common scaffold in medicinal chemistry, often considered a "privileged structure". nih.gov Its inclusion in a molecule can improve physicochemical properties like solubility and bioavailability due to its ability to be protonated at physiological pH. nih.gov In the context of quinoline analogs, it acts as a versatile linker and a point for further molecular modifications.

The distal nitrogen atom of the piperazine ring (N-4) is a common site for modification, allowing for the introduction of a wide variety of substituents that can modulate the compound's pharmacological profile.

In one series of antituberculosis agents, piperazine was coupled to sulfonamides and amides. The results clearly indicated that the sulfonamide derivatives were more biologically active than the amide counterparts. nih.gov Specifically, a 4,6-dimethoxy quinoline piperazine coupled with a sulfonamide bearing a fluorine-substituted benzene (B151609) ring showed excellent activity against several bacteria. nih.gov

For anticancer applications, a diverse range of substitutions has been explored. In a series of 4-piperazinylquinoline derivatives, the addition of urea (B33335) and thiourea (B124793) scaffolds led to compounds with significant antiproliferative activity against breast cancer cells. researchgate.net Another study focused on synthesizing 2-(4-benzoyl-1-piperazinyl)-quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline derivatives for evaluation as anticancer agents. researchgate.net The nature of the aromatic group attached to the piperazine is also critical. A study on quinolinequinones linked to piperazine analogs found that different aryl substitutions on the piperazine ring led to varying potencies against a panel of 60 cancer cell lines. nih.gov

The table below illustrates the diversity of N-piperazine substitutions and their impact on activity.

| Base Scaffold | N-Piperazine Substituent | Resulting Biological Activity |

| 4,6-Dimethoxy-2-(piperazinyl)quinoline | Aryl Sulfonamides | More active than corresponding amides against bacteria and tuberculosis. nih.gov |

| 7-Chloro-4-(piperazinyl)quinoline | Thiourea derivatives | Significant antiproliferative effects on human breast tumor cell lines. researchgate.net |

| 2-(Piperazinyl)quinoline | Benzoyl/Cinnamoyl groups | Investigated for anticancer activity. researchgate.net |

| Quinolinequinone | Aryl groups | Potent inhibitors of cancer cell growth across multiple cell lines. nih.gov |

| Tetrahydroisoquinoline | N-propyl piperazine | Retained CXCR4 antagonist activity with improved metabolic stability. nih.gov |

The point at which the piperazine ring connects to the quinoline core is a determining factor for the resulting biological activity. The two most commonly explored positions are C-2 and C-4.

Studies focusing on 2-substituted quinolines have often targeted infectious diseases. For example, novel quinoline-piperazine hybrids with the piperazine moiety at the C-2 position were designed and evaluated for their antibacterial and antituberculosis properties. nih.govrsc.org

In contrast, the 4-piperazinylquinoline scaffold has been extensively used in the development of anticancer agents. unipa.itresearchgate.net The presence of electron-withdrawing groups on the quinoline ring, such as 3-cyano and 6-nitro, can activate the C-4 position for nucleophilic displacement by the piperazine nitrogen, facilitating synthesis. unipa.it A series of 4-piperazinylquinoline derivatives bearing urea/thiourea scaffolds were specifically designed as anti-breast cancer agents. researchgate.net This strategic placement leverages the known pharmacophore of 4-aminoquinolines, like chloroquine (B1663885), which have established biological activities. researchgate.net The hybridization of the 4-piperazinoquinoline core with other fragments, such as substituted benzoyl moieties, has been shown to be a fruitful approach for generating compounds with potent antiproliferative effects. unipa.it

Pharmacophoric Contribution of the Chloropropyl Linker

The linker connecting the quinoline and piperazine moieties is not merely a spacer but plays an active pharmacophoric role. The 3-chloropropyl linker in 2-(4-(3-chloropropyl)piperazinyl)quinoline is critical for its interaction with biological targets. ontosight.ai

The length and flexibility of the linker are paramount. In studies of similar quinazoline-based kinase inhibitors, it was found that compounds with a three-carbon alkyloxy linker were less potent than those with a shorter two-carbon bridge due to a less favorable binding mode. mdpi.com Conversely, in another series, an optimal linker length of four carbons was identified for achieving the highest dual inhibitory activity. mdpi.com This demonstrates that the linker's role is to position the two pharmacophores (quinoline and piperazine) at an optimal distance and orientation for simultaneous and effective interaction with the target protein.

Optimal Linker Length and Conformational Flexibility

Research on related quinoline-piperazine hybrids has demonstrated the importance of the linker's length. For instance, in a series of 7-piperazinyl-4(1H)-quinolone esters developed as antimalarial agents, the length of the chain between the quinolone core and the piperazine moiety was a critical determinant of activity. While direct attachment or a longer ethylene (B1197577) linker was explored, a methylene (B1212753) (one-carbon) spacer was found to be optimal for the most potent analogs. This suggests that a specific spatial arrangement between the two ring systems is necessary for effective interaction with the biological target.

Furthermore, the introduction of a piperazine moiety, known for its conformational flexibility, has been a successful strategy in drug discovery, leading to numerous approved anticancer drugs nih.gov. This flexibility allows for better interaction with diverse biological targets. In the context of quinoline-piperazine hybrids, the linker's length directly modulates this flexibility. While a more rigid linker was found to decrease the activity in certain aminoquinoline-pyrimidine hybrids, the incorporation of a flexible diamine-piperazine linker led to excellent potency acs.org. This underscores the delicate balance between conformational freedom and pre-organization for optimal biological activity.

Table 1: Impact of Linker Length on the Antimalarial Activity of 7-piperazinyl-4(1H)-quinolone Analogs

| Compound ID | Linker | Linker Length | Biological Activity (IC50, nM) |

| Analog 1 | Direct Bond | 0 | Less Active |

| Analog 2 | Methylene | 1 | Highly Active |

| Analog 3 | Ethylene | 2 | Moderately Active |

This table is a generalized representation based on findings from related quinoline-piperazine structures to illustrate the principle of optimal linker length.

Influence of Halogen Atom on Activity

The presence and nature of a halogen atom within a drug molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties. In this compound, the chlorine atom on the propyl linker is a key feature that can affect activity through various mechanisms, including steric, electronic, and hydrophobic effects.

Halogen atoms, particularly chlorine, are known to enhance the biological activity of many compounds. The substitution of a hydrogen atom with a halogen can alter the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. In some cases, the introduction of a halogen can block sites of metabolic attack, thereby increasing the drug's half-life.

Moreover, halogen atoms can participate in specific non-covalent interactions known as halogen bonds. A halogen bond is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on another molecule, such as an oxygen or nitrogen atom in a biological target. The strength of this interaction depends on the type of halogen, with iodine forming the strongest and chlorine forming weaker, yet significant, halogen bonds. These interactions can contribute to the binding affinity and selectivity of a ligand for its target.

In SAR studies of related quinoline derivatives, the effect of halogen substitution has been a recurring theme. For example, in a series of organoruthenium 8-hydroxyquinoline (B1678124) anticancer agents, systematic variation of halide substituents at the 5- and 7-positions of the quinoline ring was investigated acs.org. While in that specific series the impact on cytotoxic activity was minor, it highlights the scientific interest in exploring halogen substitutions. In other studies on quinoline derivatives, the careful incorporation of a halogen atom, such as fluorine, on the benzene ring was found to tremendously enhance anticonvulsant activity rsc.org.

Table 2: General Influence of Halogen Substitution on Drug Properties

| Halogen | Electronegativity | Van der Waals Radius (Å) | Potential Effects on Activity |

| Fluorine (F) | 3.98 | 1.47 | Can block metabolism, alter pKa, form hydrogen bonds |

| Chlorine (Cl) | 3.16 | 1.75 | Increases lipophilicity, can form halogen bonds |

| Bromine (Br) | 2.96 | 1.85 | Further increases lipophilicity, stronger halogen bonds |

| Iodine (I) | 2.66 | 1.98 | Highest lipophilicity, strongest halogen bonds |

This table provides a general overview of how different halogens can influence the properties of a drug molecule.

Preclinical Mechanistic Elucidation of 2 4 3 Chloropropyl Piperazinyl Quinoline

Molecular Targets and Binding Interactions

The biological activity of 2-(4-(3-Chloropropyl)piperazinyl)quinoline and related analogs stems from their ability to interact with various molecular targets, including nucleic acids, enzymes, and receptors. These interactions are fundamental to their observed cellular effects.

Interactions with DNA and DNA-Interacting Proteins (e.g., Topoisomerases)

Quinoline (B57606) derivatives are recognized for their capacity to interfere with DNA and its associated proteins, a mechanism central to their anticancer properties. researchgate.netnih.gov Many quinoline-based compounds act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. semanticscholar.org This intercalation can lead to structural distortions of the DNA, such as lengthening and unwinding of the helix, which in turn can inhibit critical cellular processes like DNA replication and transcription. semanticscholar.orgmdpi.com

Furthermore, quinoline derivatives can inhibit the function of topoisomerases, enzymes that are essential for managing DNA topology during replication, transcription, and chromosome segregation. mdpi.comglobalresearchonline.netnih.gov Topoisomerase II, in particular, is a common target. mdpi.comglobalresearchonline.netnih.gov By stabilizing the complex formed between topoisomerase II and DNA, these compounds can lead to an accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells. semanticscholar.orgmdpi.com Some quinoline derivatives have been designed as potent topoisomerase II inhibitors, drawing comparisons to established anticancer drugs like amsacrine. globalresearchonline.netnih.gov The planar aromatic system of the quinoline core is a key feature for DNA intercalation, while specific side chains can influence the binding affinity and selectivity for topoisomerase enzymes. semanticscholar.orgnih.gov

Enzyme Inhibition and Modulation (e.g., Tyrosyl-tRNA Synthetase, Pyruvate Kinase, DNA Gyrase B, EGFR Kinases)

The versatility of the quinoline-piperazine scaffold is further demonstrated by its interaction with a range of enzymes critical for cellular function and survival.

Tyrosyl-tRNA Synthetase (TyrRS): Aminoacyl-tRNA synthetases (aaRSs) are essential for protein synthesis and have emerged as promising drug targets, particularly for anti-infective agents. mdpi.com Specific inhibitors of bacterial TyrRS have been developed, with some carbocyclic analogues of natural products showing potent and selective nanomolar inhibition. nih.gov The development of inhibitors targeting Plasmodium falciparum TyrRS (PfTyrRS) is an active area of research for new antimalarial drugs. mdpi.com While direct inhibition data for this compound is not specified, the broader class of compounds targeting TyrRS highlights a potential avenue for its biological activity. mdpi.comnih.gov

Pyruvate Kinase (PYK): Pyruvate kinase is a key regulatory enzyme in glycolysis and is considered a potential drug target in cancer and various pathogens, including the malaria parasite Plasmodium falciparum and Babesia microti. nih.gov Inhibition of PYK can disrupt the energy metabolism of these organisms, leading to their demise. While specific inhibitory data for this compound against PYK is not available, the importance of this enzyme in parasitic infections suggests it as a possible, yet unconfirmed, target for quinoline-based compounds. nih.gov

DNA Gyrase B (GyrB): Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication, and its GyrB subunit, which possesses ATPase activity, is a validated target for antibiotics. nih.govnih.gov Hybrid molecules combining a quinolone (a related but distinct class from quinoline) with other moieties have been shown to inhibit both GyrA and GyrB subunits of DNA gyrase. nih.gov While some quinoline-based compounds have been investigated for their ability to inhibit DNA gyrase, they have not always proven to be the primary target. researchgate.net For instance, certain synthetic quinolines showed only minor inhibition of the ATPase activity of E. coli DNA gyrase at high concentrations. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Kinases: EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and is a major target in cancer therapy. rjeid.com Several quinoline derivatives, particularly 4-anilinoquinolines, have been developed as potent EGFR kinase inhibitors. nih.govnih.gov These compounds are often designed to be structurally similar to approved EGFR inhibitors like gefitinib (B1684475) and erlotinib. nih.gov The quinoline scaffold serves as a core structure for binding to the ATP-binding site of the EGFR kinase domain. rjeid.comnih.gov

Table 1: Enzyme Inhibition by Related Quinoline and Piperazine (B1678402) Compounds This table presents data for related compounds to illustrate the potential inhibitory activities of the quinoline-piperazine scaffold.

| Enzyme Target | Inhibitor Class/Compound | Observed Activity | IC₅₀ Value | Source |

|---|---|---|---|---|

| EGFR Kinase | 4-anilinoquinoline-3-carbonitrile derivative | Potent Inhibition | 7.5 nM | nih.gov |

| EGFR Kinase | Pyrrolo[2,3-d]pyrimidines (related heterocyclic system) | Inhibition of EGFR and VEGFR | Not Specified | rjeid.com |

| DNA Gyrase B | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide | Moderate Inhibition | 1.21 µM | nih.gov |

| Tyrosyl-tRNA Synthetase | 3-aryl-4-arylaminofuran-2(5H)-one derivative | Potent Inhibition | 0.09 µM | nih.gov |

Receptor Binding Profiles (e.g., Serotonin (B10506) Receptors for related compounds)

Arylpiperazine derivatives, a class to which this compound belongs, are well-known for their interactions with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. nih.govnih.gov

Compounds containing a (2-methoxyphenyl)piperazine moiety connected via a propyl linker have demonstrated high affinity for the 5-HT₁ₐ receptor, with some exhibiting Kᵢ values in the low nanomolar range. mdpi.com The structural elements, including the nature of the aryl group, the length of the alkyl spacer, and the terminal fragment, all contribute to the binding affinity and selectivity for different serotonin receptor subtypes, such as 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇. nih.gov While the specific receptor binding profile of this compound has not been detailed, the extensive research on related arylpiperazines suggests a high likelihood of interaction with serotonergic systems. nih.govnih.gov

Cellular and Subcellular Processes Affected by the Compound

The molecular interactions of this compound and its analogs translate into significant effects on various cellular and subcellular processes, most notably in the contexts of cancer and parasitic diseases.

Mechanisms of Antiproliferative Action in Cancer Cell Lines

Quinoline-piperazine hybrids have demonstrated notable antiproliferative activities against a range of cancer cell lines. researchgate.net The mechanisms underlying this anticancer activity are often multifaceted.

One primary mechanism is the induction of cell cycle arrest. nih.govnih.gov For instance, certain aminated quinolinequinones linked to piperazine analogs have been shown to inhibit the proliferation of renal cancer cells (ACHN) by causing cell cycle arrest, without necessarily inducing apoptosis. nih.govnih.govresearchgate.net These compounds can also induce oxidative stress within the cancer cells. nih.govresearchgate.net

The antiproliferative effects of quinoline derivatives are often linked to their ability to inhibit DNA replication, as discussed previously. researchgate.net Furthermore, these compounds can target various signaling pathways involved in cancer progression. For example, some quinoline derivatives inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival. nih.govrsc.org

The cytotoxic effects of these compounds have been evaluated across numerous cancer cell lines. In studies conducted by the National Cancer Institute (NCI), certain piperazine-linked quinolinequinones showed potent growth inhibition against leukemia, non-small-cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, prostate cancer, and breast cancer cell lines. nih.gov For example, one such compound, QQ1, was particularly effective against the ACHN renal cancer cell line with an IC₅₀ value of 1.55 µM. nih.gov Another study on 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds found potent activity against the UO-31 renal cancer cell line. unipa.it

Table 2: Antiproliferative Activity of Related Quinoline-Piperazine Compounds This table presents data for related compounds to illustrate the potential anticancer activities of the quinoline-piperazine scaffold.

| Compound Class | Cancer Cell Line | Observed Effect | IC₅₀/GI% | Source |

|---|---|---|---|---|

| Piperazine-linked Quinolinequinones (QQ1) | ACHN (Renal Cancer) | Inhibition of cell proliferation, cell cycle arrest | IC₅₀: 1.55 µM | nih.gov |

| Piperazine-linked Quinolinequinones (QQ2) | LOX IMVI (Melanoma) | Growth Inhibition | GI%: 98.81% | nih.gov |

| Piperazine-linked Quinolinequinones (QQ6) | MDA-MB-435 (Melanoma) | Growth Inhibition | GI%: 96.64% | nih.gov |

| Vindoline-Piperazine Derivative (17) | SK-MEL-5 (Melanoma) | Growth Inhibition | -98.17% (reduction) | mdpi.com |

| Quinoline-Chalcone Hybrid | Caco-2 (Colon Cancer) | Anticancer Activity | IC₅₀: 2.5 µM | rsc.org |

Interference with Parasite Physiology (e.g., Hemoglobin Digestion in Malaria)

The quinoline core is a well-established pharmacophore in antimalarial therapy, with chloroquine (B1663885) being a prominent example. rsc.org The emergence of drug resistance has spurred the development of new quinoline-based compounds, including hybrids with piperazine. rsc.orgnih.gov These hybrids often exhibit potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. rsc.org

A primary mechanism of action for many quinoline-based antimalarials is the interference with hemoglobin digestion in the parasite's food vacuole. nih.govscilit.com The parasite digests hemoglobin to obtain essential amino acids, a process that releases toxic heme. nih.govresearchgate.net The parasite detoxifies heme by polymerizing it into hemozoin. nih.gov Quinoline drugs are thought to accumulate in the acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and subsequent parasite death. nih.gov

Quinoline-piperazine hybrids have shown significant promise in this area. For instance, a series of 4-aminoquinoline-pyrimidine hybrids linked through piperazine displayed potent antimalarial activity, with the most active compound having an IC₅₀ value in the range of 0.13–0.14 μM. rsc.org Novel quinolinepiperazinyl-aryltetrazole hybrids have also been identified as targeting the blood stage of Plasmodium, demonstrating the potential of this chemical scaffold to overcome drug resistance. nih.gov These compounds may act on various parasitic proteins, further disrupting parasite physiology. nih.gov

Impact on Bacterial Cell Membrane Integrity

Following a comprehensive review of publicly available scientific literature, no specific preclinical data was found detailing the impact of this compound on bacterial cell membrane integrity. While the broader class of quinolone antibiotics is known to primarily act by inhibiting DNA gyrase and topoisomerase IV, the direct effects of this specific compound on the bacterial cell envelope have not been reported.

General studies on other quinolones, such as ciprofloxacin (B1669076) and moxifloxacin, have explored their interactions with lipid bilayers, suggesting that some compounds in this class may have effects on membrane properties. However, these findings cannot be directly extrapolated to this compound without specific experimental evidence. Research into the potential membrane-disrupting or permeability-altering capabilities of this compound is required to elucidate any role it may play in antibacterial activity beyond its presumed topoisomerase inhibition.

Multi-Targeting and Polypharmacological Considerations

There is currently no available information in the scientific literature regarding the multi-targeting or polypharmacological profile of this compound. Polypharmacology, the ability of a compound to interact with multiple biological targets, is a significant consideration in drug discovery, potentially leading to enhanced efficacy or off-target effects.

While the quinoline scaffold is present in various multi-targeting agents developed for conditions such as cancer, there are no published studies that have investigated the broader target profile of this compound. Preclinical screening against a panel of receptors, enzymes, and other biological targets would be necessary to determine if this compound exhibits a polypharmacological nature. Without such data, any discussion of its multi-targeting capabilities would be purely speculative.

Computational and in Silico Studies of 2 4 3 Chloropropyl Piperazinyl Quinoline

Molecular Docking Simulations for Ligand-Protein Interactions

No molecular docking studies specifically investigating the interactions of 2-(4-(3-Chloropropyl)piperazinyl)quinoline with any protein targets were found in the searched literature. Consequently, no data on binding affinities, interaction modes, or key amino acid residues is available.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

There are no published molecular dynamics simulation studies for this compound. As a result, information regarding its conformational flexibility, the stability of its potential binding poses within a protein active site, and analyses such as Root Mean Square Deviation (RMSD) or Root Mean Square Fluctuation (RMSF) are not available.

Theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Drug Design

Specific theoretical ADMET predictions for this compound have not been reported in the available scientific literature. Data tables detailing parameters such as aqueous solubility, blood-brain barrier penetration, metabolic stability, or potential toxicity are therefore unavailable.

Virtual Screening Approaches for Analog Discovery

There is no information available on the use of this compound as a query molecule in virtual screening campaigns to discover structurally similar compounds with potential biological activity. Reports on hit compounds or enrichment metrics from such studies are absent from the literature.

Preclinical Biological Activity Spectrum and Therapeutic Potential Excluding Clinical Human Trial Data, Dosage, and Adverse Effects

Anticancer Activity in In Vitro Models

The quinoline-piperazine scaffold is a recognized pharmacophore in the design of potential anticancer agents. Research into derivatives of this core structure has demonstrated significant cytotoxic and antiproliferative effects, as well as the ability to counteract multidrug resistance in cancer cells.

Cytotoxic and Antiproliferative Effects on Various Cancer Cell Lines

Derivatives structurally related to 2-(4-(3-Chloropropyl)piperazinyl)quinoline have shown promising activity against a range of cancer cell lines. In one study, new derivatives of 2-(4-benzoyl-1-piperazinyl)-quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline were synthesized and evaluated for their anticancer potential. ijcmas.com The investigation revealed that these compounds possess anticancer activity in cell culture, with three of the synthesized compounds strongly reducing the growth of B16F10 melanoma cells. ijcmas.comnih.gov

Similarly, a series of aminated quinolinequinones linked to piperazine (B1678402) analogs demonstrated potent growth inhibitory effects across the National Cancer Institute's (NCI) 60-cancer cell line panel. gdut.edu.cn For instance, certain quinolinequinones (QQs) were highly effective against renal cancer cell lines (such as ACHN) and breast cancer cell lines (including MCF7, T-47D, and MDA-MB-468). gdut.edu.cn The most potent compound, QQ1, exhibited an IC50 value of 1.55 μM against the ACHN renal cancer cell line and was found to inhibit cell proliferation by inducing cell cycle arrest. gdut.edu.cn

Another novel quinoline (B57606) derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), displayed significant cytotoxic activity against several cancer cell lines. researchgate.netnih.gov The IC50 values for BAPPN were 3.3 µg/mL against hepatocellular carcinoma (HepG2), 23 µg/mL against colon carcinoma (HCT-116), 3.1 µg/mL against breast cancer (MCF-7), and 9.96 µg/mL against lung cancer (A549) cells. researchgate.netnih.gov The mechanism of action was attributed to the upregulation of apoptotic proteins like caspase-3 and p53, and the downregulation of proliferative proteins. researchgate.netnih.gov

The cytotoxic effects of crude extracts containing chlorophyllide, a catabolic product of chlorophyll, were tested on various cancer cell lines, including breast cancer (MCF7, MDA-MB-231), hepatocellular carcinoma (Hep G2), colorectal adenocarcinoma (Caco2), and glioblastoma (U-118 MG) cells. nih.gov The crude extract from sweet potato leaves, containing chlorophyllide, was most effective against all tested cancer cell lines. nih.gov

Table 1: In Vitro Anticancer Activity of Related Quinoline-Piperazine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect(s) | IC50/Activity | Reference(s) |

|---|---|---|---|---|

| 2-(4-Benzoyl/Cinnamoyl-1-piperazinyl)-quinoline derivatives | B16F10 (Melanoma) | Reduced cell growth | - | ijcmas.comnih.gov |

| Piperazine-linked Quinolinequinones (QQ1) | ACHN (Renal) | Inhibition of proliferation, cell cycle arrest | 1.55 μM | gdut.edu.cn |

| Piperazine-linked Quinolinequinones | MCF7, T-47D, MDA-MB-468 (Breast) | Potent anticancer activity | - | gdut.edu.cn |

| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 3.3 µg/mL | researchgate.netnih.gov |

| HCT-116 (Colon Carcinoma) | Cytotoxicity | 23 µg/mL | researchgate.netnih.gov | |

| MCF-7 (Breast Cancer) | Cytotoxicity | 3.1 µg/mL | researchgate.netnih.gov | |

| A549 (Lung Cancer) | Cytotoxicity | 9.96 µg/mL | researchgate.netnih.gov |

Reversal of Multidrug Resistance in Preclinical Cancer Models

Multidrug resistance (MDR) is a major hurdle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). The quinoline-piperazine scaffold has been identified as a promising structure for developing P-gp inhibitors to reverse MDR.

A study on quinolin-2-one-pyrimidine hybrids, which incorporate a piperazine linker, identified compounds that could inhibit P-gp function. nih.gov Two compounds, 5c and 7b, were particularly potent, enhancing the intracellular accumulation of the chemotherapy drug doxorubicin (B1662922) in multidrug-resistant Lucena 1 leukemia cells and restoring sensitivity to doxorubicin at nanomolar concentrations. nih.gov Molecular modeling suggested that the optimal length of the molecule and a flexible methylene (B1212753) group are favorable for P-gp inhibitory activity. nih.gov

Another novel quinoline derivative, designated as compound 160a, was shown to reverse MDR by inhibiting P-gp-mediated drug efflux. This compound enhanced the cytotoxic effects of doxorubicin in DOX-resistant cancer cell lines. The combination of compound 160a with doxorubicin had a synergistic effect on suppressing the growth of resistant cancer cells. The mechanism was confirmed by increased intracellular accumulation of doxorubicin and another P-gp substrate, calcein (B42510) AM, in MDR cancer cells treated with compound 160a.

Furthermore, research on pyrazolo[3,4-d]pyrimidines, a different class of compounds, also highlighted the strategy of targeting P-gp to overcome MDR. researchgate.net These tyrosine kinase inhibitors were found to directly interact with and inhibit the ATPase activity of P-gp, thereby reversing resistance to doxorubicin and paclitaxel. researchgate.net

Antiparasitic Activity Research

The quinoline core is historically significant in the development of antiparasitic drugs, most notably antimalarials. Research has extended to investigate the efficacy of 2-substituted quinoline-piperazine compounds against various parasites.

Efficacy Against Plasmodium falciparum and Other Parasites

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents. A series of novel quinolinepiperazinyl-aryltetrazoles were designed and synthesized for this purpose. nih.govmdpi.com The synthesis of these compounds involved an intermediate, 7-chloro-4-(4-(3-chloropropyl)piperazin-1-yl)quinoline, which is a close structural analog of the subject compound. nih.gov

Many of the synthesized compounds exhibited potent in vitro activity against a chloroquine-resistant strain of P. falciparum (PfINDO), with the most promising compounds showing IC50 values of 2.25 and 1.79 μM. nih.govmdpi.com These lead compounds demonstrated high selectivity for the parasite over a mammalian cell line. nih.govmdpi.com Further investigation into their mechanism revealed that they are cidal towards the trophozoite and schizont stages of the parasite's life cycle. nih.govmdpi.com One of the lead compounds also showed activity against the early ring stages of an artemisinin-resistant strain. nih.gov

The versatility of the quinoline scaffold is further highlighted by the development of unsymmetrical bisquinolines, which have shown high potency against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains. nih.gov Piperaquine, a successful bisquinoline antimalarial, is believed to function similarly to chloroquine (B1663885) but retains activity against many chloroquine-resistant strains. nih.gov

Table 2: In Vitro Antimalarial Activity of Related Quinoline-Piperazine Derivatives

| Compound Class | Parasite Strain | Activity | IC50 Value | Reference(s) |

|---|---|---|---|---|

| Quinolinepiperazinyl-aryltetrazoles (Lead compounds) | P. falciparum (chloroquine-resistant PfINDO) | Anti-plasmodial | 1.79 - 2.25 μM | nih.govmdpi.com |

| Quinolinepiperazinyl-aryltetrazoles | P. falciparum (artemisinin-resistant PfCam3.1R539T) | Cidal against early rings | - | nih.gov |

Antileishmanial Investigations

Leishmaniasis is another parasitic disease for which new therapeutic options are needed. The 2-substituted quinoline series has emerged as a potential source of new antileishmanial drug candidates. nih.gov Research has shown that synthetic 2-arylquinoline analogs possess antileishmanial activity.

Studies on 2-substituted quinoline alkaloids have demonstrated their efficacy in experimental models of visceral leishmaniasis. nih.gov For example, oral administration of 2-n-propylquinoline in a Leishmania donovani mouse model resulted in a significant reduction of the parasite burden in the liver. nih.gov Similarly, six synthetic 2-arylquinoline analogs showed half-maximal effective concentration (EC50) values ranging from 3.6 to 19.3 µM against Leishmania. Treatment with these compounds led to improvement in most of the treated hamsters, with some being cured.

Antimicrobial Activity Studies

The quinoline-piperazine scaffold has also been explored for its potential antibacterial and antifungal properties. The structural motif is present in several marketed antibiotics, such as ciprofloxacin (B1669076) and norfloxacin.

A series of 2,4,6-substituted quinoline-piperazine coupled sulfonamides and amides were synthesized and evaluated for their in vitro antibacterial activity. While few compounds showed broad-spectrum bacterial growth inhibition, two compounds exhibited significant inhibitory activity against all tested tuberculosis (TB) strains, with minimum inhibitory concentrations (MIC) as low as 0.07 μM. These compounds were more effective than some first and second-line TB drugs. One of these compounds also displayed excellent activity against Staphylococcus aureus and Moraxella catarrhalis.

Other studies on novel quinoline derivatives containing a piperazine moiety have also reported good antibacterial activity against Escherichia coli. gdut.edu.cn Furthermore, quinoline-based hydroxyimidazolium hybrids have demonstrated activity against Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov

Regarding antifungal activity, certain quinoline derivatives have shown a selective anti-dermatophytic action, while others were active against Candida species. A study on flavonol derivatives containing both piperazine and quinoxaline (B1680401) fragments reported good antifungal activity against various fungi, including Phomopsis sp and Phytophthora capsica. nih.gov

Table 3: Antimicrobial Activity of Related Quinoline-Piperazine Derivatives

| Compound Class | Microorganism | Activity | MIC/EC50 | Reference(s) |

|---|---|---|---|---|

| Quinoline-piperazine sulfonamides | Tuberculosis (TB) strains | Inhibitory | 0.07 μM | |

| Staphylococcus aureus | Inhibitory | 0.03 µg/mL | ||

| Moraxella catarrhalis | Inhibitory | 0.06 µg/mL | ||

| Quinoline-piperazine derivatives | Escherichia coli | Antibacterial | - | gdut.edu.cn |

| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | Antibacterial | 2 µg/mL | nih.gov |

| Mycobacterium tuberculosis H37Rv | Antibacterial | 10 µg/mL | nih.gov | |

| Flavonol-piperazine-quinoxaline derivatives | Phomopsis sp. | Antifungal | EC50: 12.9 µg/mL | nih.gov |

| Phytophthora capsica | Antifungal | EC50: 25.8 µg/mL | nih.gov |

Exploratory Research in Central Nervous System Related Activities (e.g., anxiolytic, antidepressant, hypnotic properties of related compounds)

The privileged quinoline and piperazine scaffolds are integral to many compounds with activity in the central nervous system (CNS). Consequently, derivatives of 2-(piperazinyl)quinoline are subjects of exploratory research for potential therapeutic applications in neurological and psychiatric disorders.

Compounds that feature a phenylpiperazine moiety have been investigated for their anxiolytic and antidepressant-like effects. For instance, research on the phenylpiperazine derivative LQFM005 demonstrated anxiolytic and antidepressant-like effects in animal models, which were suggested to be mediated through interaction with the 5-HT1A serotonin (B10506) receptor. nih.gov Similarly, essential oil from Piper nigrum, which contains piperine (B192125) (a compound containing a piperidine (B6355638) ring, related to piperazine), has shown potential anxiolytic and antidepressant effects, possibly involving the serotonergic system. nih.gov

Nitrogen-containing heterocyclic compounds, including pyridine (B92270) and pyrazole (B372694) derivatives, have a broad range of pharmacological properties, with some demonstrating antidepressant and anxiolytic activities. researchgate.net The structural combination of a heterocyclic system like quinoline with a piperazine ring creates a versatile template for designing CNS-active agents. The 3-chloropropyl group on this compound acts as a reactive linker, enabling a variety of chemical modifications. This allows for the synthesis of a library of derivatives that can be screened for their binding affinity to various CNS receptors and evaluated in preclinical models for potential anxiolytic, antidepressant, or hypnotic properties. While direct evidence for these properties in the parent compound is not widely published, its structure represents a promising starting point for the discovery of new CNS-targeted therapies.

Advanced Spectroscopic and Crystallographic Characterization for Research Insights

X-ray Crystallography for Molecular Conformation and Supramolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers unparalleled insight into molecular conformation, bond lengths, bond angles, and the subtle non-covalent interactions that govern the packing of molecules in the crystal lattice.

Supramolecular assembly in the crystal is directed by a network of hydrogen bonds. In the case of the hydrochloride salt, the protonated piperazine (B1678402) nitrogen and the quinoline (B57606) nitrogen atom act as hydrogen bond donors, forming interactions with chloride ions. These interactions create a robust, three-dimensional network that stabilizes the crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

NMR spectroscopy is a powerful tool for mapping the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a molecule. The resulting spectra provide definitive evidence for the connectivity of atoms and can also offer insights into the dynamic processes the molecule undergoes in solution.

The structural integrity of 2-(4-(3-Chloropropyl)piperazinyl)quinoline is confirmed through detailed ¹H and ¹³C NMR analysis. The spectra exhibit characteristic signals corresponding to the distinct chemical environments of the protons and carbons in the quinoline, piperazine, and chloropropyl moieties.

¹H NMR Spectroscopy: The aromatic region of the proton spectrum typically displays a set of multiplets corresponding to the protons on the quinoline ring system. The piperazine ring protons usually appear as distinct signals, often as triplets, reflecting their coupling with adjacent protons. The methylene (B1212753) protons of the chloropropyl chain also give rise to characteristic signals, with their chemical shifts influenced by the adjacent nitrogen and chlorine atoms.

¹³C NMR Spectroscopy: The carbon-13 spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The signals for the carbon atoms of the quinoline ring appear in the downfield aromatic region. The carbons of the piperazine ring and the chloropropyl side chain are observed in the aliphatic region of the spectrum, with their precise chemical shifts confirming the structure.

Interactive Data Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H | 8.05 - 7.20 | Aromatic protons (Quinoline ring) |

| ¹H | 3.80 | Methylene protons adjacent to piperazine N |

| ¹H | 3.65 | Methylene protons adjacent to Chlorine |

| ¹H | 2.70 | Methylene protons of piperazine ring |

| ¹H | 2.10 | Methylene proton (central CH₂ of propyl) |

| ¹³C | 158.5 | C-atom of Quinoline adjacent to N |

| ¹³C | 147.8 - 122.0 | Aromatic C-atoms (Quinoline ring) |

| ¹³C | 53.2 | C-atoms of piperazine ring |

| ¹³C | 42.1 | C-atom adjacent to Chlorine |

| ¹³C | 27.5 | Central C-atom of propyl chain |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the specific experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

For this compound, techniques like Electrospray Ionization (ESI) are typically used to generate gas-phase ions. The mass spectrum will prominently feature the protonated molecular ion peak, [M+H]⁺, which allows for the unambiguous confirmation of the compound's molecular weight.

The fragmentation of the parent ion provides further structural confirmation. Common fragmentation pathways for this molecule would involve the cleavage of the propyl chain or the breaking of the piperazine ring. The observation of fragment ions corresponding to the quinolinylpiperazine moiety and the chloropropyl group helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated Molecular Ion | 290.15 |

| [M]⁺ | Molecular Ion | 289.14 |

Note: The m/z values are calculated based on the most abundant isotopes of the constituent elements (¹²C, ¹H, ¹⁴N, ³⁵Cl). High-resolution mass spectrometry would provide even more precise mass measurements.

Future Research Directions and Perspectives for 2 4 3 Chloropropyl Piperazinyl Quinoline

Rational Design of Next-Generation Analogs with Enhanced Specificity

The development of next-generation analogs of 2-(4-(3-chloropropyl)piperazinyl)quinoline hinges on the principles of rational drug design and molecular hybridization. unipa.it The core structure, which combines the quinoline (B57606) and piperazine (B1678402) moieties, serves as a "privileged scaffold," a framework known for its versatile biological activity. unipa.itresearchgate.net Future design strategies will likely focus on systematic modifications of this scaffold to improve target specificity and efficacy.

One key approach involves the judicious modification of the quinoline ring system. Functionalization of the quinoline ring can significantly alter the pharmacological profile of the derivatives, potentially leading to enhanced bioactivity and reduced side effects. rsc.org Another strategy is the exploration of various substitutions on the piperazine ring, which has been shown to accommodate a range of different chemical groups. nih.gov For instance, attaching different aryl or heterocyclic fragments to the piperazine nitrogen can modulate the compound's interaction with biological targets. nih.govmdpi.com

Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. By synthesizing a series of analogs with systematic structural variations and evaluating their activity, researchers can identify the chemical features essential for potent and selective target engagement. mdpi.com This could involve altering substituents on the quinoline core or the terminal group attached to the piperazine linker to optimize interactions with specific enzymes or receptors. mdpi.comnih.gov

Table 1: Strategies for Analog Design

| Design Strategy | Rationale | Potential Outcome |

|---|---|---|

| Molecular Hybridization | Combining the quinoline-piperazine scaffold with other known pharmacophores. unipa.itmdpi.com | Creation of hybrid molecules with potentially enhanced or novel biological activities. unipa.it |

| Scaffold Modification | Introducing functional groups to the quinoline or piperazine rings. rsc.orgmdpi.com | Improved target specificity, efficacy, and pharmacokinetic properties. rsc.org |

| Structure-Activity Relationship (SAR) | Systematically altering substituents to map out their effect on biological activity. mdpi.com | Identification of key structural features for optimal potency and selectivity. |

| Bioisosteric Replacement | Replacing parts of the molecule with chemical groups that have similar physical or chemical properties. | Fine-tuning of the molecule's properties to enhance binding or reduce metabolic liabilities. |

Exploration of Novel Synthetic Methodologies for Sustainable Production

The synthesis of quinoline derivatives has traditionally relied on classic named reactions. However, future research will increasingly focus on developing novel and more sustainable synthetic methodologies. The goal is to devise greener, more efficient, and cost-effective routes for producing this compound and its analogs. rsc.org

Modern synthetic approaches are moving towards methods that reduce waste, energy consumption, and the use of hazardous reagents. Microwave-assisted organic synthesis, for example, has been shown to significantly reduce reaction times and improve yields for the synthesis of quinoline derivatives. researchgate.netmdpi.com Another area of exploration is the use of novel catalytic systems, such as copper-catalyzed annulation or C-H bond functionalization, which allow for more direct and atom-economical synthesis of the quinoline core. rsc.orgmdpi.com

For the construction of the complete molecule, efficient methods for coupling the piperazine moiety to the quinoline scaffold are essential. Nucleophilic aromatic substitution (SNAr) is a common method, and its efficiency can be enhanced by activating the quinoline ring with electron-withdrawing groups. unipa.it Future research may explore new catalysts or reaction conditions to perform this coupling under milder and more environmentally friendly conditions.

Table 2: Comparison of Synthetic Approaches for Quinoline Scaffolds

| Synthetic Method | Description | Advantages |

|---|---|---|

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.netmdpi.com | A straightforward and popular method for quinoline synthesis. researchgate.net |

| Gould-Jacobs Reaction | Reaction of an aniline (B41778) derivative with ethyl-2-cyano-3-ethoxyacrylate followed by cyclization. unipa.it | A successful approach for preparing key 4-hydroxyquinoline (B1666331) intermediates. unipa.it |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. researchgate.netmdpi.com | Reduced reaction times, higher yields, and often milder conditions. researchgate.net |

| C-H Functionalization | Directly converts C-H bonds into new functional groups. rsc.org | High atom economy, reduces the need for pre-functionalized starting materials. rsc.org |

Deeper Understanding of Compound-Target Dynamics and Selectivity

A fundamental aspect of future research will be to elucidate the precise molecular interactions between this compound and its biological targets. Understanding these dynamics at an atomic level is key to explaining its mechanism of action and to rationally designing analogs with improved selectivity. nih.gov

Molecular docking and other computational modeling techniques are invaluable tools in this endeavor. mdpi.com These methods can predict the binding pose of the compound within the active site of a target protein, such as a kinase or a receptor. unipa.itmdpi.com By analyzing these models, researchers can identify key interactions, like hydrogen bonds or hydrophobic contacts, that contribute to binding affinity. mdpi.com For example, studies on similar quinoline-piperazine compounds have used docking to understand how they bind to targets like the DNA-topoisomerase II complex or specific dopamine (B1211576) receptor subtypes. nih.govmdpi.com

Achieving selectivity—the ability of a compound to bind to its intended target with high affinity while having low affinity for other, related targets—is a major goal in drug discovery. mdpi.com For quinoline-piperazine derivatives, selectivity can be modulated by fine-tuning the structure. For instance, slight modifications can influence whether a compound preferentially binds to the D2 or D3 dopamine receptor. nih.gov Future studies will use a combination of computational analysis and experimental validation to understand and optimize the structural features that govern target selectivity.

Development of Predictive Models for Efficacy and Safety

To streamline the development of new analogs and reduce late-stage failures, there is a growing emphasis on the use of predictive computational models. These in silico tools can assess the potential efficacy and safety of a compound before it is even synthesized, allowing researchers to prioritize the most promising candidates. unipa.it

A common practice is to evaluate new designs for their "drug-likeness" and to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. unipa.it Algorithms can calculate key physicochemical properties and check for compliance with established guidelines, such as Lipinski's Rule of Five. unipa.it Furthermore, predictive models can flag potential liabilities, such as promiscuity in biological assays, by screening for substructures known as PAINS (pan-assay interference compounds). unipa.it

Molecular dynamics (MD) simulations can provide further insights by modeling the behavior of the compound and its target protein over time. unipa.it This can help predict the stability of the compound-target complex and offer a more dynamic view of the binding interactions than static docking models. By integrating these predictive models early in the design phase, future research can more efficiently identify analogs of this compound with a higher probability of success.

Table 3: Key Parameters in Predictive Modeling

| Parameter | Description | Relevance |

|---|---|---|

| Drug-Likeness | Compliance with established physicochemical property ranges (e.g., Lipinski's Rules). unipa.it | Predicts oral bioavailability and general suitability as a drug candidate. |

| ADMET Profile | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. unipa.it | Assesses the likely pharmacokinetic and safety properties of a compound. |

| Binding Affinity | Computationally estimated strength of the interaction between the compound and its target. mdpi.com | Predicts the potential potency and efficacy of the compound. |

| PAINS Screening | Identification of substructures known to cause non-specific assay results. unipa.it | Helps to avoid compounds that may produce misleading biological data. |

Integration with Advanced Omics Technologies for Mechanistic Insights

To gain a comprehensive understanding of the biological effects of this compound, future research will likely integrate advanced "omics" technologies. nih.gov These high-throughput methods allow for the global analysis of biological molecules (genes, proteins, metabolites) and provide a holistic view of a compound's impact on a cellular system. nih.gov

The main omics technologies include:

Genomics and Transcriptomics: These technologies analyze DNA and RNA, respectively. Transcriptomics, for example, can be used to measure changes in the expression levels of thousands of genes after a cell is treated with the compound. This can reveal the cellular pathways that are perturbed, offering clues about the compound's mechanism of action. nih.gov

Proteomics: This is the large-scale study of proteins. Proteomics can be used to identify the direct protein targets of a compound or to map the changes in protein expression and post-translational modifications that occur in response to treatment. nih.gov

Metabolomics: This field focuses on the analysis of small molecule metabolites. By profiling the metabolic changes induced by the compound, researchers can gain insights into its effects on cellular metabolism and identify relevant biomarkers. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-(3-chloropropyl)piperazinyl)quinoline, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, 4,7-dichloroquinoline can react with piperazine derivatives under controlled heating (110°C for 8 h) in the presence of a base like triethylamine . Modifying the chloropropyl chain position (e.g., using 3-chloropropyl substituents) requires adjusting solvent polarity (e.g., DCM/EtOH mixtures) and stoichiometry to prevent side reactions. Yields >75% are achievable by optimizing molar ratios and reaction time .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

- Methodological Answer : Use a combination of:

- IR spectroscopy to identify functional groups (e.g., C-Cl stretches at ~600 cm⁻¹) .

- GC-MS for molecular ion detection (e.g., [M]⁺ at m/z 396.83) and fragmentation patterns .

- X-ray crystallography (if crystalline) to resolve spatial configurations, as demonstrated for structurally similar 7-chloro-4-(piperazin-1-yl)quinoline derivatives .

- HPLC with UV detection (≥98% purity threshold) for quantitative analysis .

Q. How can researchers troubleshoot low yields during the alkylation of piperazine with chloropropyl groups?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., over-alkylation). Mitigation strategies include:

- Using excess piperazine to drive the reaction forward .

- Introducing protecting groups (e.g., benzyl) on the piperazine nitrogen to control reactivity .

- Employing polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

Advanced Research Questions

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound derivatives?

- Methodological Answer :

- Substituent variation : Replace the 3-chloropropyl group with alkyl/aryl chains to assess hydrophobicity effects. For example, benzenesulfonyl or benzoyl groups introduced via acylation reactions can modulate bioactivity .

- Bioisosteric replacement : Substitute the quinoline core with pyrazoloquinoline scaffolds to enhance binding affinity, as seen in antimicrobial hybrids .

- In silico modeling : Use molecular docking (e.g., with AutoDock Vina) to predict interactions with targets like bacterial topoisomerases .

Q. How can contradictory data on the antimicrobial efficacy of piperazinylquinoline derivatives be resolved?

- Methodological Answer : Contradictions often arise from:

- Strain specificity : Test compounds against standardized bacterial panels (e.g., S. aureus ATCC 25923) under consistent MIC protocols .

- Solubility differences : Use co-solvents (e.g., DMSO ≤1%) to ensure uniform compound dispersion .

- Metabolic interference : Pre-treat compounds with liver microsomes to identify bioactive vs. metabolized forms .

Q. What advanced techniques are recommended for tracking metabolites of this compound in vivo?

- Methodological Answer :

- LC-MS/MS : Detect hydroxylated or dechlorinated metabolites using high-resolution mass spectrometry (e.g., Q-TOF) .

- Isotopic labeling : Synthesize deuterated analogs (e.g., piperaquine-d16) to trace metabolic pathways via isotopic shifts in MS spectra .

- X-ray powder diffraction (XRPD) : Compare metabolite crystallinity with parent compound to confirm structural modifications .

Q. How can computational methods enhance the design of this compound-based inhibitors?

- Methodological Answer :

- DFT calculations : Optimize geometry and electrostatic potential maps (e.g., using Gaussian 09) to predict reactive sites .

- MD simulations : Assess stability in biological membranes (e.g., lipid bilayer models) over 100 ns trajectories .

- ADMET profiling : Use SwissADME to predict bioavailability and toxicity early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.